2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine
Overview
Description
“2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine” is a white to off-white solid . It is a 2’,3’-di-O-acetate ester of 5’-deoxy-5-fluorocytidine, which is a prodrug of active antitumor 5-FU and an intermediary metabolite of capecitabine .
Synthesis Analysis
The compound was synthesized by glycosidation of 5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxyribose with stannic tetrachloride in dichloromethane (at 15–20°C) to form the title compound .Molecular Structure Analysis
The molecular formula of the compound is C13H16FN3O6 and its molecular weight is 329.28 . The InChI key is NWJBWNIUGNXJGO-YHHSPFQVSA-N .Chemical Reactions Analysis
The compound is a metabolite of the drug capecitabine . It is also an intermediary metabolite of capecitabine .Physical And Chemical Properties Analysis
The compound has a melting point of 187.0 to 191.0 °C . It is soluble in methanol . The compound should be stored at a temperature of 0-10°C .Scientific Research Applications
Sharma, Bloch, and Bobek (1982) synthesized 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine derivatives and found that these compounds were inactive against HeLa and leukemia L1210 cells at certain concentrations but inhibited the growth of E. coli cells. This indicates potential applications in antimicrobial research (Sharma, Bloch, & Bobek, 1982).
Solodinin et al. (2019) conducted studies using a related compound, 5-Fluoro-2'-deoxycytidine, for the study of B/Z-DNA transition. This suggests the utility of these compounds in understanding DNA conformational changes, which has implications in genetic research (Solodinin, Gautrais, Ollivier, & Yan, 2019).
Jarmuła et al. (2005) explored the X-ray crystal and ab initio structures of 3',5'-di-O-Acetyl-N(4)-Hydroxy-2'-Deoxycytidine and its 5-fluoro analogue. These studies provide insights into molecular interactions, which are crucial in drug design and enzymatic inhibition research (Jarmuła, Rypniewski, Felczak, & Rode, 2005).
Stuyver et al. (2004) investigated 2'-Deoxy-2'-fluorocytidine (a related compound) and its inhibition of the hepatitis C virus RNA replicon. This suggests potential antiviral applications, particularly in the treatment of hepatitis C (Stuyver, Mcbrayer, Whitaker, Tharnish, Ramesh, Lostia, Cartee, Shi, Hobbs, Schinazi, Watanabe, & Otto, 2004).
Kopyra, Keller, and Bald (2014) studied the role of fluoro-substituted nucleosides, like 2'-deoxy-5-fluorocytidine, in DNA radiosensitization for tumor radiation therapy. This research indicates potential uses in enhancing the efficacy of radiation therapy in cancer treatment (Kopyra, Keller, & Bald, 2014).
Safety And Hazards
The compound is classified as causing serious eye irritation, meaning that it can cause significant discomfort and even damage if it comes into contact with the eyes . It may also cause respiratory irritation, which can be particularly problematic for individuals who suffer from asthma or other respiratory issues .
Future Directions
properties
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20)/t5-,9-,10-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJBWNIUGNXJGO-RPULLILYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167207 | |
Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine | |
CAS RN |
161599-46-8 | |
Record name | Cytidine, 5′-deoxy-5-fluoro-, 2′,3′-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161599-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161599468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytidine, 5'-deoxy-5-fluoro-, 2',3'-diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2',3'-DI-O-ACETYL-5'-DEOXY-5-FLUOROCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6KTK8KQR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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